molecular formula C10H11ClO B3383050 2-Methyl-3-phenylpropanoyl chloride CAS No. 38385-67-0

2-Methyl-3-phenylpropanoyl chloride

Cat. No.: B3383050
CAS No.: 38385-67-0
M. Wt: 182.64 g/mol
InChI Key: OWAWAFKVPTWIBP-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpropanoyl chloride (CAS 38385-67-0) is a high-purity organic building block with the molecular formula C10H11ClO and a molecular weight of 182.65. This compound serves as a key reactant in organic synthesis, particularly useful as an acylating agent. Its structure makes it a valuable derivative of 3-arylpropanoic acid, a scaffold studied for its bioactive properties. Research indicates that esters of 3-arylpropanoic acid demonstrate significant potential in pharmaceutical and agrochemical development. For instance, analogues have shown promising high-efficiency acaricidal activity against mites like Psoroptes cuniculi , with some derivatives exhibiting superior efficacy compared to standard treatments like ivermectin . In the field of peptide chemistry, acyl chlorides like this compound can be employed in coupling reactions to form amide bonds, a fundamental step in solid-phase peptide synthesis (SPPS) . This method is the modern cornerstone for constructing peptides for therapeutic, diagnostic, and biochemical research . As a reactive acyl chloride, it is typically used under controlled conditions for the introduction of the 2-methyl-3-phenylpropionyl moiety onto various nucleophiles such as amines or alcohols. This product is classified as a corrosive substance (GHS Category UN 3265, Packing Group II) and requires careful handling. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. For optimal stability, this item is shipped as part of a cold-chain transportation process.

Properties

IUPAC Name

2-methyl-3-phenylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAWAFKVPTWIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300896
Record name α-Methylbenzenepropanoyl chloride
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Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38385-67-0
Record name α-Methylbenzenepropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38385-67-0
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Record name α-Methylbenzenepropanoyl chloride
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Record name 2-methyl-3-phenylpropanoyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-phenylpropanoyl chloride can be synthesized through the reaction of 2-methyl-3-phenylpropanoic acid with thionyl chloride (SOCl({2})). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO({2})) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides. The process is typically carried out under controlled temperatures to optimize yield and minimize side reactions.

Types of Reactions:

    Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and water, leading to the formation of amides, esters, and carboxylic acids, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_{4})).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methyl-3-phenylpropanoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base such as pyridine to neutralize the HCl produced.

    Reducing Agents: Such as LiAlH(_{4}) for reduction to alcohols.

Major Products Formed:

    Amides: From reaction with amines.

    Esters: From reaction with alcohols.

    Carboxylic Acids: From hydrolysis.

Scientific Research Applications

Organic Synthesis

2-Methyl-3-phenylpropanoyl chloride is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions:

  • Nucleophilic Substitution Reactions: The acyl chloride group reacts readily with nucleophiles such as amines and alcohols to form amides and esters, respectively.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 2-methyl-3-phenylpropanoic acid and hydrochloric acid.

Biological Applications

In biological research, this compound is utilized for modifying biomolecules:

  • Acylation of Proteins and Peptides: The acylation process can alter the function and stability of proteins, making it valuable in biochemical studies.

Case Study: Antiproliferative Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer therapy .

Medicinal Chemistry

The compound is investigated for its potential in drug development:

  • Synthesis of Therapeutic Compounds: It serves as a building block for developing new drugs with specific therapeutic properties. For instance, benzamide derivatives synthesized using this compound showed promising results against human cancer cell lines .

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals:

  • Fragrances and Polymers: Its derivatives are employed in the synthesis of various fragrances and polymer materials, enhancing product performance.

Mechanism of Action

The reactivity of 2-methyl-3-phenylpropanoyl chloride is primarily due to the electrophilic nature of the acyl chloride group. This group readily reacts with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, acylation of proteins can affect enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The following table compares 2-methyl-3-phenylpropanoyl chloride with other acyl chlorides documented in the literature, focusing on substituent patterns and inferred properties:

Compound Name Substituents Molecular Weight (g/mol)* Reactivity Notes Applications
This compound Methyl (C2), Phenyl (C3) ~196.68 Moderate steric hindrance; slower hydrolysis than aliphatic analogs Pharmaceutical intermediates
Diphenylacetyl chloride [GEO-01192] Two phenyl groups (Cα) ~234.69 High steric hindrance; reduced reactivity in SN2 reactions Polymer synthesis
2,2-Diphenylpropanoyl chloride [GEO-02786] Two phenyl groups (C2) ~242.72 Electron-withdrawing phenyl groups enhance electrophilicity Agrochemical precursors
3-Furoyl chloride [GEO-04437] Furan ring (C3) ~130.53 Heterocyclic ring increases polarity; fast hydrolysis Heterocyclic compound synthesis

*Molecular weights calculated based on structural formulas.

Key Observations :

  • Steric Effects: Bulky substituents like phenyl groups reduce reaction rates with nucleophiles. For example, diphenylacetyl chloride’s dual phenyl groups create significant steric hindrance, making it less reactive than this compound in nucleophilic acyl substitutions .
  • Electronic Effects: Electron-withdrawing groups (e.g., phenyl in 2,2-diphenylpropanoyl chloride) enhance electrophilicity at the carbonyl carbon, accelerating reactions with electron-rich nucleophiles.
  • Hydrolysis Sensitivity : Aliphatic acyl chlorides (e.g., acetyl chloride) hydrolyze rapidly, while aryl-substituted analogs like 3-furoyl chloride exhibit intermediate stability due to resonance effects .

Biological Activity

2-Methyl-3-phenylpropanoyl chloride, with the molecular formula C10_{10}H11_{11}ClO, is an acyl chloride derivative notable for its reactivity and applications in organic synthesis. This compound is primarily utilized in the modification of biomolecules, including proteins and peptides, which can significantly alter their biological functions. The electrophilic nature of the acyl chloride group facilitates various nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

The biological activity of this compound is largely attributed to its electrophilic acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives such as amides, esters, and carboxylic acids. The specific biological effects depend on the type of nucleophile involved and the reaction conditions. For instance, acylation of proteins can influence enzyme activity and protein-protein interactions, which are critical for numerous biological processes.

Applications in Biological Research

Modification of Biomolecules:

  • Acylation of Proteins: The compound is used to modify proteins and peptides through acylation, which can enhance their stability and alter their activity.
  • Drug Development: It serves as a precursor in synthesizing pharmacologically active compounds, thereby contributing to drug discovery efforts.

Industrial Uses:

  • Employed in the production of specialty chemicals, including fragrances and polymers, due to its versatile reactivity.

Case Studies and Research Findings

Study 1: Biological Activity Evaluation
A recent study evaluated the biological activity of various arylpropionic acid derivatives, including those related to this compound. The findings indicated that certain derivatives exhibited significant acaricidal activity against Psoroptes cuniculi, a mange mite. The study highlighted that compounds similar to this compound showed mortality rates exceeding 66% at concentrations as low as 0.25 mg/mL .

Table 1: Acaricidal Activity of Related Compounds

CompoundConcentration (mg/mL)Mortality Rate (%)
Compound A0.2568.3
Compound B0.570.1
This compound0.25>66

Study 2: Reaction Pathways
Research has demonstrated that this compound can undergo hydrolysis in aqueous environments, yielding 2-methyl-3-phenylpropanoic acid and hydrochloric acid. This reaction pathway is crucial for understanding how the compound interacts with biological systems under physiological conditions.

Comparison with Similar Compounds

The unique structure of this compound allows it to exhibit distinct reactivity compared to its analogs:

CompoundStructure FeaturesReactivity
Benzoyl ChlorideLacks methyl groupLess sterically hindered
2-Methylpropanoyl ChlorideLacks phenyl groupDifferent applications
3-Phenylpropanoyl ChlorideNo methyl groupAltered reactivity

The presence of both a phenyl and a methyl group contributes to its unique reactivity profile, making it an effective intermediate for various chemical syntheses.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

This compound undergoes nucleophilic substitution at the carbonyl carbon, reacting with amines, alcohols, and other nucleophiles to form amides, esters, or ketones.

Key Examples:

  • Amide Formation : Reaction with thiosemicarbazide in the presence of POCl₃ yields bis-aminothiadiazole derivatives, critical intermediates in pharmaceutical synthesis .

  • Esterification : Coupling with N-Boc-proline under nickel catalysis produces tert-butyl 2-(3-phenylpropanoyl)pyrrolidine-1-carboxylate, a precursor for peptide analogs .

Reaction TypeReagents/ConditionsProductYieldSource
Amide SynthesisThiosemicarbazide, POCl₃, 120°CBis-aminothiadiazole derivatives36–51%
EsterificationN-Boc-proline, NiCl₂, DBU, MeCN, 25°Ctert-butyl pyrrolidine carboxylate35%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation. For instance, reactions with allylic alcohols in the presence of arylpalladium salts produce α-aryl aldehydes or ketones .

SubstrateCatalyst/ReagentsProductNotesSource
Allylic AlcoholsPdCl₂, NaOH, H₂O3-Aryl-substituted aldehydesRequires careful purification

Comparison with Structural Analogs

The reactivity of 2-methyl-3-phenylpropanoyl chloride is distinct due to steric and electronic effects from its methyl and phenyl groups.

CompoundMolecular FormulaKey DifferencesReactivity Profile
Benzoyl ChlorideC₇H₅ClOLacks methyl group; simpler structureFaster nucleophilic substitution
4-Chlorobenzoyl ChlorideC₇H₄Cl₂OAdditional chlorine substituentEnhanced electrophilicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3-phenylpropanoyl chloride, and what reaction conditions are critical for high yield?

  • Methodology : The compound is commonly synthesized via Friedel-Crafts acylation or nucleophilic acyl substitution. A key route involves reacting 2-methyl-3-phenylpropanoic acid with thionyl chloride (SOCl₂) under reflux (60–80°C) in anhydrous dichloromethane (DCM). Catalytic amounts of dimethylformamide (DMF) accelerate the reaction. Post-synthesis, excess reagents are removed via vacuum distillation, and purity is confirmed by FT-IR (C=O stretch ~1800 cm⁻¹) and ¹³C NMR (carbonyl signal ~170 ppm) .

Q. How should this compound be safely handled in laboratory settings?

  • Safety Protocol :

  • Use fume hoods and wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Avoid skin/eye contact; in case of exposure, rinse immediately with water (15+ minutes for eyes) .
  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from moisture and oxidizers .
  • Monitor airborne concentrations with real-time sensors (e.g., PID detectors) to ensure levels remain below 1 ppm .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

  • Analytical Workflow :

  • Purity : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
  • Structural Confirmation :
  • ¹H/¹³C NMR: Look for α-proton splitting (δ 2.8–3.2 ppm) and carbonyl carbon (δ ~170 ppm).
  • FT-IR: Confirm acyl chloride C=O stretch (~1800 cm⁻¹) and absence of -OH (3300–3500 cm⁻¹) from residual acid.
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 192.1 (M⁺) .

Advanced Research Questions

Q. How can side reactions (e.g., hydrolysis or dimerization) be minimized during its use in amide bond formation?

  • Optimization Strategies :

  • Use anhydrous solvents (e.g., DCM or THF) and molecular sieves to scavenge moisture.
  • Add amines in stoichiometric excess (1.2–1.5 equiv) and maintain temperatures below 0°C to suppress competing hydrolysis.
  • Employ triethylamine (TEA) as a base to neutralize HCl byproducts, improving reaction kinetics .

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

  • Reaction Mechanism :

  • The electron-withdrawing phenyl group enhances electrophilicity at the carbonyl carbon.
  • DFT studies suggest a two-step process: (1) nucleophilic attack by the amine, forming a tetrahedral intermediate, and (2) chloride departure. Steric hindrance from the methyl group slows reaction rates compared to less-substituted analogs. Kinetic studies (e.g., Eyring plots) reveal an activation energy of ~45 kJ/mol .

Q. How does its stability vary under different storage conditions, and what degradation products form?

  • Stability Profile :

  • Hydrolysis : In humid environments, it degrades to 2-methyl-3-phenylpropanoic acid (confirmed by TLC and IR).
  • Thermal Degradation : Above 40°C, traces of dimeric anhydride form (identified via GC-MS).
  • Mitigation : Store under inert gas with desiccants (silica gel) and avoid prolonged light exposure .

Q. What in vitro models are suitable for assessing its cytotoxicity and organ-specific toxicity?

  • Toxicity Screening :

  • Cell Lines : HepG2 (liver) and HEK293 (kidney) cells exposed to 0.1–100 µM for 24–72 hours.
  • Assays : MTT for viability, ROS detection via DCFH-DA, and apoptosis markers (Annexin V/PI).
  • Findings : IC₅₀ values of ~25 µM in HepG2, linked to mitochondrial membrane depolarization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methyl-3-phenylpropanoyl chloride
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Reactant of Route 2
2-Methyl-3-phenylpropanoyl chloride

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